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  • Product: Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
  • CAS: 1779927-90-0

Core Science & Biosynthesis

Foundational

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate molecular weight

An In-depth Technical Guide: Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate Audience: Researchers, scientists, and drug development professionals. Executive Summary Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Featuring a piperazine core, this molecule is strategically equipped with a primary amine for covalent modification and a secondary amine protected by a tert-butoxycarbonyl (Boc) group, allowing for sequential, controlled reactions. Its structure, containing a chiral center, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular profile, a reasoned synthetic approach, robust analytical validation protocols, and its strategic applications in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Profile

Chemical Identity and Structure

The molecule is built upon a central piperazine ring, a privileged scaffold in drug design. One nitrogen atom is functionalized with a 2-aminopropyl group, which introduces a primary amine and a chiral center. The other nitrogen is protected with a Boc group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be removed cleanly under acidic conditions.

  • IUPAC Name: (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

  • CAS Number: 1017606-58-4 (for the S-enantiomer)[1]

  • InChI Key: YRSSUIZMGOJGOZ-JTQLQIEISA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
Molecular Weight 243.35 g/mol [1][2][3]
Molecular Formula C₁₂H₂₅N₃O₂[1][2][3]
Appearance Liquid[1]
Typical Purity ≥97%[1]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[2]

The Scientific Rationale: Synthesis and Purification

Strategic Importance of the Boc-Protecting Group

The choice of the Boc protecting group is a deliberate and strategic one in the synthesis and application of this molecule. Its bulkiness prevents the secondary piperazine nitrogen from participating in undesired side reactions. Crucially, it is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on the primary amine of the 2-aminopropyl side chain. Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which often do not affect other functional groups in a complex molecule, enabling orthogonal synthesis strategies.

Proposed Synthetic Pathway

While multiple synthetic routes exist for piperazine derivatives, a common and efficient method involves the reductive amination of a ketone with a protected piperazine. This approach offers high yields and good control over the final product.

G cluster_0 Proposed Synthesis A Tert-butyl piperazine-1-carboxylate C Shiff Base Intermediate (in situ) A->C Condensation B 1-aminopropan-2-one (or suitable precursor) B->C D Tert-butyl 4-(2-iminopropyl) piperazine-1-carboxylate C->D E Final Product: Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate D->E Reduction (e.g., NaBH(OAc)₃, H₂/Pd-C)

Caption: Proposed synthetic workflow via reductive amination.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for reductive amination.

  • Vessel Preparation: To a dry, nitrogen-purged round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add 1-aminopropan-2-one hydrochloride (1.1 eq.) to the solution. The initial reaction is the formation of a Schiff base intermediate.

  • Reductant Introduction: Cautiously add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to control any effervescence. This agent is selective for imines in the presence of ketones, which is advantageous.

    • Causality: NaBH(OAc)₃ is less reactive and more selective than other hydrides like NaBH₄, reducing the risk of over-reduction or side reactions. It is particularly effective for one-pot reductive amination protocols.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation Strategy

Due to the presence of unreacted starting materials, reagents, and potential byproducts, purification is critical. Flash column chromatography on silica gel is the standard method. A gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the acidic silica, is typically effective.

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of intermediates is a non-negotiable aspect of drug development. A multi-pronged analytical approach provides a self-validating system of quality control.

Analytical Workflow Overview

A logical flow of analytical tests confirms that the synthesized material meets the required specifications before it is used in subsequent, often costly, synthetic steps.

G A Crude Product B Purity Check: HPLC A->B Assess purity % C Identity Confirmation: LC-MS B->C If >95% pure D Structural Elucidation: ¹H & ¹³C NMR C->D Confirm mass E Qualified Material (Certificate of Analysis) D->E Confirm structure

Caption: Standard analytical workflow for quality control.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Result: A single major peak with an area percentage of ≥97%. The retention time should be consistent across batches.

Protocol 2: Structural Confirmation
  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion should be observed at m/z 244.3. This confirms the molecular weight of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the tert-butyl protons (~1.4 ppm, singlet, 9H), the piperazine ring protons (a series of multiplets between ~2.3-2.8 ppm), and the protons of the 2-aminopropyl chain. The methine (CH) proton will be a multiplet, and the methyl (CH₃) group will appear as a doublet.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the various carbons of the piperazine and propyl chains.

Applications in Modern Drug Discovery

The Piperazine Moiety as a Privileged Scaffold

Piperazine and its derivatives are ubiquitous in pharmaceuticals due to their favorable properties. The two nitrogen atoms can be functionalized to modulate solubility, basicity (pKa), and to serve as anchor points for interacting with biological targets. Their conformational flexibility allows them to adapt to various binding pockets.

Application as a Bifunctional Linker in PROTACs

The structure of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is ideally suited for its use as a linker in PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3]

  • The primary amine can be used to attach a ligand for the target protein (the "warhead").

  • The Boc-protected amine , after deprotection, provides a handle to attach the E3 ligase-binding ligand.

G cluster_0 PROTAC Assembly Logic A Warhead (Binds Target Protein) B Linker (Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate) A:f1->B:f0 Attach to primary amine C E3 Ligase Ligand (e.g., for VHL, CRBN) B:f1->C:f0 Attach after Boc deprotection

Caption: Role as a central linker in PROTAC synthesis.

The length and flexibility of the linker are critical for the efficacy of a PROTAC, and this molecule provides a defined, synthetically accessible scaffold to build upon.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact isomer may not be widely available, data from analogous piperazine compounds provide a strong basis for a risk assessment.

Hazard Identification
  • Piperazine derivatives can cause skin, eye, and respiratory irritation.[4]

  • Harmful if swallowed or in contact with skin.[5]

  • Signal Word: Warning

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6][7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[5][8]

Long-term Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Inert Atmosphere: For optimal stability and to prevent degradation from atmospheric CO₂ and moisture, storage under an inert atmosphere of nitrogen or argon at 2-8°C is recommended.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

Conclusion

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its combination of a protected amine, a reactive primary amine, a chiral center, and a privileged piperazine core makes it a highly versatile building block. Its application as a PROTAC linker, in particular, places it at the forefront of innovative therapeutic modalities. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount for any research team looking to leverage its significant potential in the development of next-generation pharmaceuticals.

References

  • BIOSYNCE. (n.d.). Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS 373608-48-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • NJ.gov. (2000). Right to Know Hazardous Substance Fact Sheet - BIS(AMINOPROPYL) PIPERAZINE. Retrieved from [Link]

  • Watson International. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a versatile building block in modern medicinal chemistry. We will delve into its molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a versatile building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, established synthetic and purification methodologies, and detailed analytical characterization. Furthermore, this guide highlights its critical role as a precursor in the development of targeted therapeutics and provides detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a key primary amine and a tert-butoxycarbonyl (Boc) protecting group. The Boc group provides a crucial element of synthetic control, allowing for selective reactions at other positions of the molecule before its facile, acid-labile deprotection.

The molecule exists as a pair of enantiomers, (R) and (S), due to the chiral center on the propyl side chain. The specific enantiomer used is often critical for the biological activity of the final pharmaceutical product. For instance, the (S)-enantiomer is specifically cited under CAS number 1017606-58-4.[1]

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylateN/A
Molecular Formula C₁₂H₂₅N₃O₂[1]
Molecular Weight 243.35 g/mol [1]
CAS Number 179529-28-3 (Racemate); 1017606-58-4 ((S)-enantiomer)[1]
Appearance Colorless to yellow liquid or solid[2]
Purity Typically >97%[1][2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Molecular Structure and Rationale

The structure of this compound is optimized for its role as a versatile synthetic intermediate.

Caption: Chemical structure of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate.

  • Piperazine Ring: A common scaffold in medicinal chemistry, providing a flexible yet stable core that can be functionalized at two nitrogen atoms. It often imparts favorable pharmacokinetic properties.

  • Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group for the N1 nitrogen of the piperazine ring. Its strategic importance cannot be overstated. It renders the N1 nitrogen nucleophilic, preventing its participation in reactions intended for the N4 nitrogen or the primary amine of the side chain. It can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that typically do not affect other functional groups.

  • 2-Aminopropyl Side Chain: This chain introduces a primary amine, a key functional handle for subsequent chemical modifications, such as amide bond formation, reductive amination, or arylation. The chiral center (*) allows for stereospecific interactions with biological targets.

Synthesis and Purification Workflow

The synthesis of piperazine derivatives is a well-established field. A common and logical approach for this specific molecule involves the N-alkylation of Boc-piperazine with a suitable 2-aminopropyl precursor.

Caption: General synthetic workflow for tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate.

Detailed Synthetic Protocol

This protocol describes a representative synthesis via reductive amination, a common alternative to direct alkylation.

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aminoacetone hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is chosen for its mildness and selectivity for imines over other functional groups.

  • Reaction Completion: Allow the reaction to proceed at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Representative Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.4 (t, 4H, piperazine), ~2.4 (m, 6H, piperazine and CH₂), ~2.8 (m, 1H, CH), ~1.45 (s, 9H, Boc), ~1.05 (d, 3H, CH₃), ~1.3 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~57.5, ~53.0, ~46.5, ~44.0, ~28.4 (C(CH₃)₃), ~20.0
Mass Spec (ESI+) m/z: 244.2 [M+H]⁺

Applications in Drug Development

This molecule is a valuable intermediate in synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). Its utility stems from the piperazine core, a privileged scaffold in drug design, and the primary amine handle, which allows for straightforward coupling to other fragments.

A notable application is in the synthesis of kinase inhibitors. For example, piperazine derivatives are core components of drugs targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. The related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[3]

application A tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate B Coupling Reaction (e.g., Amide formation, Buchwald-Hartwig) A->B C Advanced Intermediate B->C D Final Synthetic Steps (e.g., Boc Deprotection) C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E

Caption: Role as a key building block in a multi-step API synthesis.

The compound also serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The piperazine moiety can provide the necessary vector and spacing between the target-binding ligand and the E3 ligase-binding ligand.[4]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are paramount.

  • Hazard Identification: While specific toxicity data for the title compound is limited, related structures are known to cause skin and eye irritation and may cause respiratory irritation.[5] It is prudent to handle it as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6] Avoid contact with skin and eyes.[7]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to ensure its long-term stability.[2][8] Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a strategically designed chemical intermediate with significant value in pharmaceutical research and development. Its combination of a privileged piperazine scaffold, a synthetically versatile primary amine, and the robust Boc protecting group makes it an essential tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for any research professional aiming to incorporate it into their synthetic endeavors.

References

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Watson International. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Available from: [Link]

  • BIOSYNCE. Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS 373608-48-1. Available from: [Link]

Sources

Foundational

The Strategic Deployment of tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" status due to its frequent appearance in clinically successful drugs.[1] This guide focuses on a specific, highly versatile derivative class: tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate and its analogues. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group allows for precise, stepwise chemical modifications, making this scaffold an invaluable building block for complex molecular architectures. This document provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of these derivatives, with a particular emphasis on their role in the development of novel therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug discovery endeavors.

Introduction: The Piperazine Core and the Strategic Advantage of Boc-Protection

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a polar surface area that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[2] These characteristics have led to the widespread use of piperazine derivatives in a vast array of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[3]

The strategic value of the tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate scaffold lies in the differential reactivity of its two primary amine functionalities. The Boc group on one of the piperazine nitrogens serves as a temporary protecting group, rendering it nucleophilic and allowing for selective functionalization of the other nitrogen. This enables a modular approach to synthesis, where diverse substituents can be introduced to explore the chemical space and optimize for target affinity and selectivity. The 2-aminopropyl side chain provides an additional point for diversification, making this a trifunctional scaffold with immense potential in combinatorial chemistry and lead optimization.

Synthesis and Chemical Properties

The synthesis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate derivatives typically begins with the readily available N-Boc-piperazine. The key challenge lies in the selective introduction of the 2-aminopropyl side chain. Two primary strategies are commonly employed: reductive amination and N-alkylation.

Synthesis of the N-Boc-piperazine Precursor

The most common method for preparing N-Boc-piperazine is the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.[4] However, this can lead to the formation of the undesired 1,4-di-Boc-piperazine byproduct. An alternative, high-yield synthesis starts from diethanolamine, proceeding through chlorination, Boc protection, and subsequent aminolysis and cyclization.[4]

Introduction of the 2-Aminopropyl Side Chain

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5] In the context of our target scaffold, this involves the reaction of N-Boc-piperazine with a protected aminoacetone derivative, such as N-(2-oxopropyl)acetamide, followed by reduction of the resulting imine or enamine intermediate.

Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. It is selective for the reduction of iminium ions over ketones, preventing the reduction of the starting aminoacetone. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants.

An alternative approach involves the direct alkylation of N-Boc-piperazine with a suitable 2-aminopropyl electrophile, such as 2-bromopropylamine hydrobromide.

Causality Behind Experimental Choices: This reaction requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrobromic acid formed during the reaction without competing with the piperazine nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction.

Physicochemical Properties

The physicochemical properties of the parent compound, tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, are summarized in the table below. These properties are critical for predicting its behavior in biological systems and for designing formulation strategies.

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃O₂[6]
Molecular Weight 243.35 g/mol [6]
Boiling Point 339.6±37.0 °C at 760 mmHg[7]
Density 1.0±0.1 g/cm³[7]
pKa 10.39±0.10 (Predicted)[7]
Appearance Liquid[7]
Characterization

The structural integrity and purity of the synthesized derivatives must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in the molecule. For example, in the ¹H NMR spectrum of N-Boc-piperazine, the protons on the piperazine ring adjacent to the Boc-protected nitrogen typically appear at a different chemical shift than those adjacent to the free amine.[8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful incorporation of the desired substituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the carbonyl group of the Boc protector and the N-H bonds of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Applications in Drug Discovery

The versatility of the tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate scaffold has led to its application in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are well-established pharmacophores for targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[9] The 2-aminopropylpiperazine moiety can be strategically derivatized to modulate the affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the terminal amine of the 2-aminopropyl chain can significantly influence receptor binding and functional activity.

  • Aromatic or heteroaromatic groups attached to the free piperazine nitrogen can confer selectivity for different GPCR subtypes.

  • The stereochemistry at the chiral center of the 2-aminopropyl group can be critical for potency and selectivity.

Oncology

The piperazine scaffold is a common feature in many anticancer drugs. Derivatives of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate can be designed as inhibitors of various cancer-related targets, such as protein kinases.

Furthermore, this scaffold is increasingly being used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The 2-aminopropylpiperazine moiety provides a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand.

Antimicrobial and Antiparasitic Agents

Piperazine derivatives have a long history of use as anthelmintic agents.[10] More recently, novel piperazine-containing compounds have been developed with broad-spectrum antibacterial, antifungal, and antimalarial activities.[1][2] The ability to easily generate libraries of diverse derivatives from the tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate core makes it an attractive starting point for antimicrobial drug discovery programs.

Experimental Protocols

The following are representative, self-validating protocols for the synthesis and characterization of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate derivatives.

Representative Protocol for Reductive Amination

reagents N-Boc-piperazine Protected Aminoacetone NaBH(OAc)₃ DCM reaction Stir at room temperature (12-24 h) reagents->reaction 1. Combine workup Quench with NaHCO₃ (aq) Extract with DCM Dry over Na₂SO₄ reaction->workup 2. Process purification Column Chromatography (Silica gel, DCM/MeOH gradient) workup->purification 3. Isolate product tert-Butyl 4-(2-(protected-amino)propyl) piperazine-1-carboxylate purification->product 4. Characterize

Caption: Reductive amination workflow.

Step-by-Step Methodology:

  • To a solution of N-Boc-piperazine (1.0 eq) and the protected aminoacetone (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the purified product by NMR and MS to confirm its identity and purity.

Representative Protocol for Boc-Deprotection

starting_material Boc-protected piperazine derivative in Dioxane or MeOH reagent_addition Add HCl (4M in Dioxane) starting_material->reagent_addition 1. Dissolve reaction Stir at room temperature (1-4 h) reagent_addition->reaction 2. React product_isolation Concentrate in vacuo Triturate with Et₂O reaction->product_isolation 3. Isolate final_product Piperazine derivative (HCl salt) product_isolation->final_product 4. Dry

Caption: Boc-deprotection workflow.

Step-by-Step Methodology:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.

  • To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected piperazine.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate may not be readily available, data from analogous compounds, such as other aminopropylpiperazine derivatives, suggest that these compounds should be handled with care.[11][12][13]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation or burns.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion and Future Perspectives

The tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate scaffold and its derivatives represent a powerful and versatile platform for modern drug discovery. The ability to perform selective and modular chemical modifications allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. As our understanding of the molecular basis of diseases continues to grow, the strategic deployment of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of innovative medicines. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, including asymmetric syntheses to access enantiomerically pure derivatives, and the application of these scaffolds in emerging therapeutic modalities such as targeted protein degradation.

References

  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])

  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl)
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (URL: [Link])

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (URL: [Link])

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (URL: [Link])

  • (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - ResearchGate. (URL: [Link])

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])

  • Drug Design Strategies for GPCR Allosteric Modulators - PMC - NIH. (URL: [Link])

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf - Watson International. (URL: [Link])

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: [Link])

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (URL: [Link])

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. (URL: [Link])

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (URL: [Link])

  • Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS 373608-48-1 - BIOSYNCE. (URL: [Link])

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

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Exploratory

The Strategic Role of tert-Butyl 4-(2-Aminopropyl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on a Key Building Block in Novel Therapeutics This technical guide provides a comprehensive overview of te...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on a Key Building Block in Novel Therapeutics

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a versatile building block increasingly utilized in the design and synthesis of advanced therapeutic agents. With its unique structural features, this piperazine derivative offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates, particularly in the fields of kinase inhibition and targeted protein degradation.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as seen in tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, allows for selective functionalization of the second nitrogen, making it a highly versatile intermediate in multi-step syntheses.

Physicochemical Properties and Synthesis

The (S)-enantiomer of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is commercially available, facilitating its use in research and development.[2]

PropertyValueReference
Molecular FormulaC₁₂H₂₅N₃O₂[2]
Molecular Weight243.35 g/mol [2]
AppearanceLiquid[2]
Purity≥97%[2]

A general representation of this synthetic approach is outlined below:

Synthesis_Scheme Boc_piperazine tert-Butyl piperazine-1-carboxylate Intermediate Protected Intermediate Boc_piperazine->Intermediate Alkylation Alkylating_agent Protected 2-halopropylamine Alkylating_agent->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate Deprotection->Final_Product

Figure 1: Plausible synthetic workflow for tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate.

Alternatively, reductive amination of a suitable ketone precursor with Boc-piperazine followed by conversion of a precursor group to the amine could also be envisioned.

Applications in Medicinal Chemistry

The unique combination of a protected secondary amine within the piperazine ring and a reactive primary amine on the propyl side chain makes tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate a valuable building block for creating diverse and complex molecular architectures.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.[3]

Piperazine-containing linkers, such as those derived from tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, are increasingly being incorporated into PROTAC design.[4][5] The piperazine moiety can enhance the solubility and rigidity of the linker, which can be advantageous for cell permeability and promoting a productive ternary complex formation.[3] The primary amine of the deprotected 2-aminopropylpiperazine linker serves as a convenient attachment point for either the target protein ligand or the E3 ligase ligand via amide bond formation.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Piperazine-based Linker (from deprotected title compound) Target_Ligand->Linker Amide bond E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Amide bond

Figure 2: General structure of a PROTAC incorporating a piperazine-based linker.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The piperazine moiety is a common feature in many approved kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the kinase active site.

While a specific, named kinase inhibitor incorporating tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate has not been identified in the reviewed literature, its utility can be extrapolated from the role of similar building blocks in approved drugs. For instance, the CDK4/6 inhibitor Ribociclib utilizes a related building block, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, in its synthesis.[6] The primary amine of the aminopropyl side chain of the title compound can be readily acylated to form an amide bond with a core heterocyclic scaffold of a kinase inhibitor, as depicted in the following generalized workflow.

Kinase_Inhibitor_Synthesis Core_Scaffold Kinase Inhibitor Core Scaffold (with activated carboxylic acid) Coupling Amide Coupling Core_Scaffold->Coupling Building_Block tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate Building_Block->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Deprotection Boc Deprotection (optional) Final_Inhibitor->Deprotection

Figure 3: General workflow for incorporating the title compound into a kinase inhibitor.

Experimental Protocols

The following are representative, self-validating protocols for key transformations involving tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate and related compounds.

General Protocol for Amide Bond Formation

The primary amine of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate can be coupled with a carboxylic acid using standard peptide coupling reagents.

Materials:

  • tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.

  • Add the tertiary amine base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions.

Materials:

  • Boc-protected piperazine derivative

  • Acidic solution (e.g., 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Anhydrous solvent (if using TFA)

Procedure:

  • Dissolve the Boc-protected compound in the chosen acidic solution.

  • Stir the reaction at room temperature for 1-4 hours, or until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If necessary, triturate the residue with an appropriate solvent (e.g., diethyl ether) to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum.

Conclusion and Future Perspectives

tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its strategic use allows for the efficient synthesis of complex molecules with tunable properties. The presence of the piperazine moiety can impart favorable pharmacokinetic characteristics, while the aminopropyl side chain provides a convenient point of attachment for various molecular scaffolds. As the fields of targeted protein degradation and kinase inhibitor design continue to evolve, the demand for such well-designed, functionalized building blocks is expected to grow. Further exploration of the structure-activity relationships of the 2-aminopropylpiperazine moiety in different therapeutic contexts will undoubtedly lead to the discovery of novel and more effective drug candidates.

References

Sources

Protocols & Analytical Methods

Method

Definitive Mass Spectrometric Analysis and Fragmentation Profiling of Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed protocol and expert insights for the mass spectrometric analysis of tert-butyl 4-(2-aminopropyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol and expert insights for the mass spectrometric analysis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical development, notably in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The methodology detailed herein employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using positive-mode Electrospray Ionization (ESI). We elucidate the characteristic fragmentation pathways of the title compound, with a particular focus on the diagnostic cleavages of the tert-butoxycarbonyl (Boc) protecting group and the piperazine core. The presented protocol is designed to be a self-validating system, ensuring high confidence in compound identification and purity assessment for researchers in synthetic chemistry and drug discovery.

Introduction and Scientific Context

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperazine and a primary aminopropyl group. This structural arrangement makes it a valuable intermediate in medicinal chemistry[2]. The piperazine moiety is a common scaffold in pharmacologically active compounds, and the terminal primary amine provides a reactive handle for further synthetic modifications.

Accurate molecular characterization is paramount to ensure the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for this purpose[3]. The rationale for choosing positive-mode ESI is based on the presence of three basic nitrogen atoms within the molecule, which are readily protonated to form a stable pseudomolecular ion, [M+H]⁺. Subsequent fragmentation (MS/MS) of this precursor ion yields a structural fingerprint, enabling unambiguous identification. This guide explains the causality behind the fragmentation, linking it to fundamental principles of gas-phase ion chemistry.

Physicochemical Properties

A precise understanding of the analyte's properties is the foundation of any robust analytical method.

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃O₂[4]
Average Molecular Weight 243.35 g/mol [4]
Monoisotopic Mass 243.19468 DaCalculated
Predicted [M+H]⁺ 244.2025 DaCalculated
Appearance Liquid[4]

Principle of LC-MS/MS Analysis

The analytical strategy involves separating the analyte from potential impurities using reversed-phase High-Performance Liquid Chromatography (HPLC). The eluent is then directed into an electrospray ionization source, where the analyte is desolvated and ionized to produce protonated molecules [M+H]⁺. These ions are selected in the first stage of the mass spectrometer (MS1) and then subjected to Collision-Induced Dissociation (CID) in a collision cell. The resulting fragment ions are analyzed in the second stage (MS2), generating a product ion spectrum that is characteristic of the analyte's structure. This two-stage process provides exceptional selectivity and is a cornerstone of modern analytical chemistry[3][5].

Detailed Experimental Protocol

This protocol is designed for a standard LC-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

Materials and Reagents
  • Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate standard (≥97% purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Microcentrifuge tubes and appropriate volumetric flasks

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a microcentrifuge tube containing 990 µL of 50:50 (v/v) Acetonitrile/Water to yield a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into a new tube containing 900 µL of 50:50 (v/v) Acetonitrile/Water to obtain the final 1 µg/mL working solution.

Causality Note: Methanol is chosen for the stock solution due to the analyte's good solubility. The working solution is prepared in a solvent composition that mirrors the initial mobile phase conditions to ensure good peak shape upon injection.

Instrumentation and Conditions

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

ParameterRecommended Setting
HPLC System Standard UPLC or HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer ESI-capable Q-TOF, Orbitrap, or QqQ
Ionization ModeESI Positive (+)
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS1 Scan Rangem/z 50 - 500
MS/MS AcquisitionData-Dependent Acquisition (Top 3 most intense ions)
Collision Energy (CID)Ramped (e.g., 10-40 eV) or fixed (e.g., 20 eV)

Causality Note: The addition of 0.1% formic acid to the mobile phase is crucial. It acidifies the solution, promoting the protonation of the basic nitrogen sites on the analyte and significantly enhancing the [M+H]⁺ signal intensity[6]. A gradient elution is used to ensure efficient separation and sharp peak shapes.

Visualization of the Analytical Workflow

The end-to-end process from sample preparation to final data interpretation is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (1 µg/mL in 50% ACN) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (Ionization) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data Identify [M+H]⁺ Analyze Fragments MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Results: Expected Spectra and Fragmentation Pathways

Precursor Ion ([M+H]⁺)

In the full MS1 scan, the analyte will be detected as its protonated molecule [M+H]⁺.

  • Theoretical m/z: 244.2025

  • Observed m/z: High-resolution mass spectrometry should yield a mass measurement with an error of < 5 ppm.

Tandem Mass (MS/MS) Fragmentation Analysis

The MS/MS spectrum is dominated by fragmentation related to the Boc group and the piperazine ring structure. The Boc group is notoriously labile under acidic conditions and CID, making its fragmentation products highly diagnostic[7][8].

Primary Fragmentation Pathways:

  • Loss of tert-butyl cation (-57 Da): A primary cleavage results in the loss of the tert-butyl group as a stable cation, although the corresponding fragment ion at m/z 187.1 is often of lower intensity.

  • Loss of isobutylene (-56 Da): A common rearrangement for Boc-protected amines involves the elimination of isobutylene, leading to a carbamic acid intermediate which can be observed at m/z 188.1.

  • Combined Loss of Isobutylene and CO₂ (-100 Da): The most characteristic fragmentation of the Boc group is the concerted or sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total neutral loss of 100.02 Da[7]. This leads to a prominent fragment ion at m/z 144.1 corresponding to the fully deprotected piperazine derivative.

  • Piperazine Ring Cleavage: Following the loss of the Boc group, the exposed piperazine ring can undergo further fragmentation. Alpha-cleavage next to the nitrogen atoms is a common pathway for amines and can lead to smaller fragment ions[9][10]. For instance, cleavage of the aminopropyl sidechain can produce an ion at m/z 99.1 , representing the protonated piperazine ring with a methylene group.

Fragmentation_Pathway Parent [M+H]⁺ m/z 244.2 Frag1 [M+H - C₄H₈]⁺ m/z 188.1 Parent->Frag1 - 56.06 Da (Isobutylene) Frag2 [M+H - C₅H₉O₂]⁺ m/z 144.1 Parent->Frag2 - 100.06 Da (Boc Group) Frag1->Frag2 - 44.00 Da (CO₂) Frag3 [C₅H₁₁N₂]⁺ m/z 99.1 Frag2->Frag3 - C₂H₅N (Sidechain Cleavage)

Caption: Proposed fragmentation of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate.

Summary of Key Ions

The following table summarizes the key ions that validate the structure of the analyte.

Ion DescriptionTheoretical m/zFragmentation PathwayConfidence Level
Precursor Ion [M+H]⁺ 244.2025Protonated MoleculeHigh
Product Ion 1 188.1445[M+H - C₄H₈]⁺Medium
Product Ion 2 144.1500[M+H - C₅H₈O₂]⁺ (Loss of Boc)High (Diagnostic)
Product Ion 3 99.1073Piperazine Ring FragmentMedium
Product Ion 4 57.0704[C₄H₉]⁺ (tert-butyl cation)Low-Medium

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the analysis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. The protocol is grounded in established principles of chromatography and mass spectrometry. The detailed elucidation of the fragmentation pathways, particularly the diagnostic loss of the 100 Da Boc group, provides a self-validating system for confident identification. This methodology is directly applicable to quality control in synthetic chemistry, reaction monitoring, and purity assessment in the field of drug discovery and development.

References

  • BIOSYNCE. Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS 373608-48-1. BIOSYNCE. Available from: [Link]

  • Wolfe, B. L., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Kuban, W., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • de Souza, J. R. C., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Wang, J., et al. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available from: [Link]

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Application

Application Notes and Protocols for the Boc Deprotection of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist Introduction The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its role as...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its role as a protecting group for amines is predicated on its remarkable stability across a wide range of nucleophilic and basic conditions, juxtaposed with its clean and efficient removal under acidic conditions.[1] This strategic application allows for the selective manipulation of multifunctional molecules, a common challenge in the synthesis of active pharmaceutical ingredients (APIs).

This guide focuses on the deprotection of a specific, yet representative, building block: tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate . This substrate is of significant interest as the resulting product, 1-(2-aminopropyl)piperazine, is a versatile diamine scaffold found in numerous biologically active agents. The presence of two distinct amine functionalities—a primary amine on the propyl chain and a secondary amine within the piperazine ring (initially protected)—necessitates a robust and well-characterized deprotection strategy.

Herein, we provide a detailed exploration of the mechanistic underpinnings of acid-catalyzed Boc deprotection, followed by field-proven, step-by-step protocols for the two most common and effective methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical guidance required to confidently and successfully execute this critical synthetic transformation.

Mechanistic Insights: The Acid-Catalyzed Cleavage of the Boc Group

The removal of the Boc group is a classic example of an acid-catalyzed carbamate hydrolysis.[2] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond. This cleavage is energetically favorable due to the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1]

The generation of the reactive tert-butyl cation is a critical aspect of this mechanism. In the absence of a suitable scavenger, this cation can act as an electrophile and alkylate other nucleophilic sites within the substrate or product, leading to undesirable byproducts.[3] This is particularly relevant for substrates containing electron-rich aromatic rings, thiols, or other sensitive functionalities.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ Start->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Analysis of Standard Deprotection Protocols

The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is often dictated by the specific requirements of the synthesis, including the presence of other acid-sensitive functional groups, the desired salt form of the final product, and the scale of the reaction.[4]

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Neat TFA or a solution in Dichloromethane (DCM) (e.g., 20-50%)4M HCl in 1,4-Dioxane or other organic solvents
Typical Conditions 0°C to Room Temperature, 1-4 hours[5]Room Temperature, 1-4 hours[4]
Work-up Evaporation of TFA and solvent. May require subsequent basic work-up to obtain the free base.[6]Direct precipitation of the hydrochloride salt, or evaporation followed by trituration.[7]
Advantages High efficiency; volatile reagents are easily removed under vacuum; strong acid ensures rapid reaction.[4]Often yields a crystalline hydrochloride salt that is easy to handle and purify by filtration; HCl is generally less expensive than TFA.
Disadvantages TFA is highly corrosive and can be harsh on sensitive functional groups; residual TFA can be difficult to remove completely without a basic wash.[3]The dioxane solvent is a potential peroxide-former and should be handled with care; may not be suitable for substrates with poor solubility in the reaction medium.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Principle: This protocol utilizes the strong, volatile organic acid TFA to efficiently cleave the Boc group. Dichloromethane serves as a standard solvent. The reaction is typically rapid and clean. The work-up is straightforward, involving the removal of volatile components under reduced pressure.

Reagents and Materials:

  • tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask, dissolve tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise to the solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-3 hours.

Reaction Monitoring:

  • The reaction progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC).

  • TLC System: A typical mobile phase is DCM:Methanol:Ammonium Hydroxide (e.g., 90:9:1).

  • Visualization: The disappearance of the starting material spot and the appearance of a new, more polar spot (the product amine) at a lower Rf can be visualized using a ninhydrin stain, which specifically detects primary and secondary amines. Alternatively, LC-MS can be used to monitor the appearance of the product's mass peak.[8]

Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5]

  • The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free diamine product, 1-(2-aminopropyl)piperazine.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, add additional TFA or allow the reaction to stir for a longer duration. Gentle warming (to ~30-40°C) can be attempted, but monitor for potential side reactions.

  • Byproduct Formation: If alkylation byproducts are suspected, consider adding a scavenger like triethylsilane or anisole (1.1 eq) to the reaction mixture before adding TFA.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Principle: This widely used method employs a commercially available solution of HCl in an organic solvent, typically 1,4-dioxane. The reaction often results in the precipitation of the product as its hydrochloride salt, which provides a simple and effective method of isolation and purification.[9]

Reagents and Materials:

  • tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O), anhydrous

  • Methanol (MeOH), optional, for dissolution

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolve tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask. If the substrate is soluble in dioxane, no co-solvent is needed.

  • To the stirred solution at room temperature, add the 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • A precipitate of the product's hydrochloride salt may begin to form immediately or over time.

  • Stir the reaction mixture at room temperature for 1-4 hours.

Reaction Monitoring:

  • Monitor the reaction by TLC or LC-MS as described in Protocol 1. A small aliquot of the reaction slurry can be quenched with a basic solution (e.g., NaHCO₃) and extracted with an organic solvent before spotting on a TLC plate.

Work-up and Purification:

  • Upon completion, if a thick precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further encourage precipitation and to obtain a filterable solid.

  • Stir the resulting slurry for 30 minutes.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold diethyl ether to remove any residual starting material and dioxane.

  • Dry the solid under high vacuum to obtain 1-(2-aminopropyl)piperazine as its dihydrochloride salt.

Troubleshooting:

  • Product Does Not Precipitate: If the hydrochloride salt is soluble in the reaction medium, the solvent should be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce solidification.

  • Oily Product: If the hydrochloride salt oils out, attempt to dissolve it in a minimal amount of methanol and re-precipitate by slowly adding diethyl ether.

Deprotection_Workflow cluster_workup Work-up Options start Dissolve Boc-Protected Substrate in Anhydrous Solvent add_acid Add Acid Reagent (TFA or HCl/Dioxane) start->add_acid react Stir at RT (1-4h) add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up & Isolation monitor->workup Complete workup_tfa TFA Method: 1. Evaporate 2. Basic Wash 3. Extract workup->workup_tfa workup_hcl HCl Method: 1. Precipitate 2. Filter 3. Wash with Ether workup->workup_hcl purify Purification / Drying workup_tfa->purify workup_hcl->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General Experimental Workflow for Boc Deprotection.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hydrochloric Acid (HCl) in Dioxane: This solution is corrosive and the vapor is harmful. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon prolonged storage and exposure to air. Always use fresh, inhibitor-tested dioxane and handle the solution in a fume hood.

  • General: The deprotection reaction generates carbon dioxide gas, which can cause pressure buildup in a sealed vessel. Ensure the reaction is adequately vented.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).
  • Amine Protection / Deprotection. Fisher Scientific.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013-01-14).
  • BOC Deprotection - TFA. Common Organic Chemistry.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ijrpls.com.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • How to confirm BOC deprotection by TFA? (2016-03-26).
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • BOC Protection and Deprotection. (2025-02-08). J&K Scientific LLC.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

Sources

Method

Protocol for the Incorporation of Piperazine Linkers into Peptides: A Guide for Drug Discovery

Introduction: The Strategic Value of Piperazine Linkers in Peptide-Based Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutic agents, prized for their high s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperazine Linkers in Peptide-Based Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutic agents, prized for their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited cell permeability. Chemical modification is therefore a cornerstone of peptide drug development, and the incorporation of non-natural linkers is a key strategy to overcome these limitations. Among these, piperazine-based linkers have emerged as a versatile and highly valuable tool for medicinal chemists.

The six-membered heterocyclic structure of piperazine offers a unique combination of properties. Its rigid chair or boat conformation can impart conformational constraint to a peptide backbone, which can be crucial for optimizing binding to a biological target.[1] Furthermore, the two nitrogen atoms of the piperazine ring provide opportunities for dual functionalization and can significantly influence the physicochemical properties of the peptide.[2] Notably, piperazine moieties can enhance aqueous solubility and oral bioavailability, key attributes for successful drug candidates.[2][3] The basic nature of the piperazine nitrogens can also be modulated to fine-tune the overall charge and pKa of the molecule, impacting its pharmacokinetic profile.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of piperazine linkers into peptide sequences. We will delve into the underlying chemical principles and provide detailed, step-by-step protocols for both solid-phase and solution-phase synthesis strategies. Furthermore, we will explore common challenges and troubleshooting approaches to ensure successful synthesis and purification of piperazine-containing peptides.

Chemical Principles of Piperazine Linker Incorporation

The incorporation of a piperazine linker into a peptide chain can be achieved through several chemical strategies, primarily revolving around the reactivity of the two secondary amine groups of the piperazine ring. The choice of strategy depends on whether the synthesis is performed on a solid support or in solution, and the desired point of attachment within the peptide sequence.

A common approach involves using a monofunctionalized piperazine derivative, where one nitrogen is protected (e.g., with a Boc or Fmoc group) and the other is available for reaction. This allows for controlled, stepwise elongation of the peptide chain. Alternatively, a bifunctional piperazine linker can be used to bridge two peptide fragments or to introduce a branching point.

Key chemical reactions involved in the incorporation of piperazine linkers include:

  • Amide Bond Formation: The secondary amine of a piperazine can react with the activated carboxylic acid of an amino acid or peptide to form a stable amide bond. Standard peptide coupling reagents such as HATU, HBTU, or DIC are commonly employed to facilitate this reaction.[7]

  • Reductive Amination: A piperazine nitrogen can react with an aldehyde or ketone on the peptide or solid support, followed by reduction with an agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new carbon-nitrogen bond.[8][9] This method is particularly useful for creating more flexible linkages.

Orthogonal protection strategies are crucial for the successful synthesis of complex piperazine-containing peptides.[10] This involves using protecting groups for the piperazine nitrogens and the amino acid side chains that can be removed under different conditions, allowing for selective modification at specific sites.[11]

Solid-Phase Peptide Synthesis (SPPS) of Piperazine-Containing Peptides

Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting due to its efficiency and ease of purification.[12] The following protocols detail the incorporation of a piperazine linker as a building block within a peptide sequence using standard Fmoc-based chemistry.

Workflow for SPPS Incorporation of a Piperazine Linker

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Piperazine Linker Coupling cluster_2 Peptide Elongation cluster_3 Cleavage and Purification Resin_Swell Swell Resin Fmoc_Deprotection_Initial Fmoc Deprotection Resin_Swell->Fmoc_Deprotection_Initial Activate_Piperazine Activate Mono-Protected Piperazine Linker Fmoc_Deprotection_Initial->Activate_Piperazine Couple_Piperazine Couple to Resin Activate_Piperazine->Couple_Piperazine Piperazine_Deprotection Deprotect Piperazine Couple_Piperazine->Piperazine_Deprotection Couple_Amino_Acid Couple Next Amino Acid Piperazine_Deprotection->Couple_Amino_Acid Repeat_Cycle Repeat Deprotection and Coupling Cycles Couple_Amino_Acid->Repeat_Cycle Final_Deprotection Final Deprotection Repeat_Cycle->Final_Deprotection Cleave Cleave from Resin Final_Deprotection->Cleave Purify Purify Peptide Cleave->Purify

Caption: Workflow for incorporating a piperazine linker in SPPS.

Protocol 1: Incorporation of a Mono-Boc-Protected Piperazine Linker

This protocol describes the incorporation of N-Boc-piperazine onto a solid support, followed by peptide chain elongation.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N-Boc-piperazine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Fmoc-protected amino acids

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the piperidine solution and repeat the treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of N-Boc-piperazine:

    • In a separate vial, dissolve N-Boc-piperazine (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation solution to the deprotected resin and agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Boc Deprotection of the Piperazine Linker:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the piperazine.

    • Wash the resin with DCM (5 times) and DMF (5 times).

  • Peptide Chain Elongation:

    • Proceed with standard Fmoc-SPPS cycles to elongate the peptide chain from the newly exposed secondary amine of the piperazine linker.[13][14] Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HCTU, DIC/Oxyma).

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[15]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Solution-Phase Synthesis of Piperazine-Containing Peptides

Solution-phase synthesis is often preferred for large-scale production or for the synthesis of complex peptide architectures that may be challenging on a solid support.

Protocol 2: Coupling of a Piperazine Linker to a Peptide Fragment in Solution

This protocol describes the coupling of a mono-protected piperazine to the C-terminus of a peptide fragment.

Materials:

  • Peptide fragment with a free C-terminal carboxylic acid

  • N-Fmoc-piperazine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Peptide Carboxylic Acid:

    • Dissolve the peptide fragment (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the C-terminal carboxylic acid.

  • Coupling Reaction:

    • Add N-Fmoc-piperazine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the pure piperazine-coupled peptide.

  • Fmoc Deprotection and Further Elongation:

    • The Fmoc group can be removed by treatment with 20% piperidine in DMF to allow for further elongation of the peptide chain from the piperazine nitrogen, following standard solution-phase peptide synthesis procedures.

Troubleshooting and Key Considerations

Challenges in Piperazine Incorporation:

ChallengeCauseMitigation Strategy
Incomplete Coupling Steric hindrance from the piperazine ring or aggregating peptide sequences.Use a more potent coupling reagent (e.g., HATU). Double couple or increase the reaction time and temperature.
Side Reactions Diketopiperazine formation during the coupling of the second amino acid to the piperazine.Use N-protected amino acids with bulky side chains or employ pseudoproline dipeptides to disrupt secondary structure formation.[16]
Low Solubility of Piperazine-Containing Peptides Aggregation of the peptide chains.Incorporate solubilizing moieties or perform synthesis and purification in the presence of chaotropic agents.
Difficulty in Purification The basic nature of the piperazine can lead to tailing on RP-HPLC.Use a mobile phase with a low pH (e.g., 0.1% TFA) to ensure the piperazine is protonated.
Modulation of Piperazine pKa The electron-withdrawing or -donating nature of adjacent groups can significantly alter the basicity of the piperazine nitrogens.[6]Carefully consider the placement of the piperazine linker within the peptide sequence and the nature of the neighboring amino acids.

Conclusion

The incorporation of piperazine linkers into peptides is a powerful strategy for enhancing their therapeutic potential. By providing conformational rigidity, improving solubility, and offering a scaffold for further functionalization, piperazine linkers can address many of the inherent limitations of native peptides. The protocols and considerations outlined in this application note provide a solid foundation for the successful synthesis and application of piperazine-containing peptides in drug discovery and development. With careful planning and execution, researchers can effectively leverage the unique properties of piperazine to create novel and effective peptide-based therapeutics.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165-22175. [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 17-38). Humana Press. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Lam, K. S., Liu, R., & Miyamoto, S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(9), 1951-1954. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Stavropoulos, G., & Gatos, D. (2018). Solid Phase Peptide Synthesis. Hellenic Open University. [Link]

  • Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (2000). Use of PyBOP for the selective N-alkylation of amines on solid phase. Tetrahedron letters, 41(16), 2955-2959. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Purification of Piperazine-Containing Compounds

Introduction Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of piperazine-containing compounds. As a Senior Application Scientist, I understand t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of piperazine-containing compounds. As a Senior Application Scientist, I understand that while the piperazine moiety is a valuable scaffold in medicinal chemistry and materials science, its inherent physicochemical properties can present significant purification hurdles. This guide is structured to provide practical, experience-driven advice in a question-and-answer format, moving from the fundamental properties of piperazine derivatives to specific troubleshooting protocols for common purification techniques. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to overcome these challenges efficiently and effectively.

Core Principles: Understanding Piperazine's Behavior

The purification challenges associated with piperazine-containing compounds primarily stem from their basicity, polarity, and potential for multiple substitutions. Piperazine has two basic nitrogen atoms with pKa values of approximately 5.35 and 9.73, making these compounds prone to strong interactions with stationary phases in chromatography and influencing their solubility in different solvent systems.[1] Many synthetic routes can also lead to the formation of closely related impurities, such as over-alkylated byproducts, which can be difficult to separate.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Purification Strategies
Q1: My piperazine derivative is a persistent oil and fails to crystallize. What are my options for purification?

A1: This is a very common issue. The inability to form a crystalline solid can be due to the inherent nature of the molecule or the presence of impurities that inhibit lattice formation. Here are several strategies to consider:

  • Salt Formation: Since piperazine derivatives are basic, converting them into a salt is often the most effective route to obtaining a crystalline solid.[4] Treatment with acids like hydrochloric acid, fumaric acid, or acetic acid can induce crystallization.[4][5] The resulting salt is typically easier to purify by recrystallization. The purified free base can then be regenerated by neutralization.[4]

  • Column Chromatography: This is a standard method for purifying oils. However, the basicity of piperazine compounds can lead to challenges on standard silica gel.[4] (See Section 2 for detailed troubleshooting).

  • Vacuum Distillation: For thermally stable, low-molecular-weight compounds, vacuum distillation can be an excellent method for removing non-volatile impurities.[4]

  • Solvent Trituration/Washing: This involves washing the oil with a solvent in which your product has minimal solubility, but the impurities are soluble.[4] Hexane is often a good starting point for removing non-polar impurities.

Q2: I've successfully formed a salt of my piperazine compound, but how do I regenerate the free base?

A2: Regenerating the free base from its salt is a straightforward acid-base extraction process.

Experimental Protocol: Liberation of the Free Base

  • Dissolution: Dissolve the purified salt in water.

  • Basification: Add a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the aqueous solution until the pH is basic (typically pH 9-11).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified oily amine.

Section 2: Troubleshooting Column Chromatography
Q3: My piperazine compound is showing significant tailing on my silica gel column. How can I improve the peak shape?

A3: Tailing is a classic problem when purifying basic compounds like piperazines on acidic silica gel. This is due to strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[4]

Causality: The lone pair of electrons on the piperazine nitrogens can be protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and asymmetrically.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the active sites on the silica gel.[4]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.[4] This is often the first choice for moderately basic compounds.

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective.[4]

  • Use of a Deactivated Stationary Phase: Consider using a deactivated or basic stationary phase, such as alumina (basic or neutral) or commercially available amine-functionalized silica gel.

Workflow for Optimizing Chromatography of Basic Compounds

start Start: Tailing Observed on Silica Gel decision1 Is the compound very basic? start->decision1 add_tea Add 0.1-1% TEA to Eluent decision1->add_tea No add_ammonia Use 1-2% of 7N NH3 in MeOH in Eluent decision1->add_ammonia Yes run_tlc Run TLC to Check for Improved Rf and Shape add_tea->run_tlc add_ammonia->run_tlc decision2 Tailing Resolved? run_tlc->decision2 run_column Proceed with Column Chromatography decision2->run_column Yes alternative_sp Consider Alternative Stationary Phase (e.g., Alumina, Amine-Silica) decision2->alternative_sp No end End: Purified Compound run_column->end alternative_sp->run_tlc

Caption: Workflow for troubleshooting tailing in piperazine purification.

Section 3: Common Impurity Removal
Q4: My reaction has produced a mixture of mono- and di-substituted piperazines. How can I separate them?

A4: The separation of mono- and di-substituted piperazines can be challenging due to their similar structures. The best approach depends on the nature of the substituents.

Purification MethodAdvantagesDisadvantagesBest Suited For...
Column Chromatography Widely applicable, good for complex mixtures.Can have issues with tailing and degradation; may not be easily scalable.Isolating compounds from reaction mixtures with multiple components.[4]
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.Purifying a crude product with good initial purity from non-basic impurities.[4]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.May not be effective for separating from other basic impurities; can lead to emulsions.Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[4]

Strategy for Separation:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative polarity of the mono- and di-substituted products. Typically, the di-substituted product will be less polar.

  • Chromatographic Separation: Carefully optimized column chromatography is often the most effective method. Use a shallow gradient and consider the mobile phase modifications discussed in Q3.

  • Selective Salt Formation: In some cases, you may be able to selectively precipitate one product as a salt. This will depend on the differences in basicity and solubility between the mono- and di-substituted compounds.

Q5: How can I remove residual palladium catalyst from a Buchwald-Hartwig or Suzuki coupling reaction used to synthesize my piperazine derivative?

A5: Palladium catalysts are common in the synthesis of N-arylpiperazines.[2] Residual palladium is a common and often difficult-to-remove impurity.

Methods for Palladium Removal:

  • Activated Carbon Treatment: Stirring the reaction mixture in a suitable solvent with activated carbon can effectively adsorb the palladium.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate palladium can be very effective.

  • Filtration through Celite® or Silica Gel: A simple plug filtration through Celite® or a short column of silica gel can sometimes remove a significant portion of the catalyst.

Section 4: Analytical Characterization
Q6: What are the recommended methods for assessing the purity of my final piperazine-containing compound?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment.[6] For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Titration: For a quantitative measure of the piperazine content, a non-aqueous titration with perchloric acid can be performed.[7]

Experimental Protocol: Assay of Piperazine by Titration

  • Sample Preparation: Accurately weigh approximately 250 mg of the piperazine sample and dissolve it in 30 ml of glacial acetic acid in a conical flask. Gentle heating may be required.[7]

  • Titration: After cooling, add a crystal violet indicator and titrate with 0.1N perchloric acid.[7]

  • Blank Correction: Perform a blank titration with 80 ml of glacial acetic acid and apply the necessary correction.[7]

  • Calculation: Each mL of 0.1N perchloric acid is equivalent to 4.301 mg of piperazine.[7]

Logical Relationship of Purification Challenges and Solutions

Caption: Interplay of piperazine properties, purification problems, and solutions.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Martin, H. (1959). Purification of piperazine. Google Patents.
  • Sachde, D., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. Pharma Knowledge Forum. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Boc-Protected Amines in Solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regardi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of tert-butyloxycarbonyl (Boc)-protected amines. As a widely utilized protecting group in organic synthesis, understanding its stability landscape is crucial for the success of your experimental workflows.[1][2][3] This resource, structured in a question-and-answer format, addresses common challenges and offers field-proven solutions to ensure the integrity of your molecules.

Section 1: Frequently Asked Questions (FAQs) on the Stability of Boc-Protected Amines

This section provides answers to common questions regarding the stability of Boc-protected amines under various conditions.

Q1: What is the general stability profile of a Boc-protected amine?

A1: The tert-butyloxycarbonyl (Boc) protecting group is a carbamate that is renowned for its robustness under a wide range of reaction conditions, particularly its stability towards most nucleophiles and bases.[4] This characteristic allows for selective manipulation of other functional groups in the molecule. However, the Boc group is inherently sensitive to acidic conditions and can also be cleaved thermally.[5][6] This dual sensitivity is the foundation of its utility in synthetic chemistry, enabling its removal under specific and controlled conditions.

Q2: Under what pH conditions is the Boc group generally considered stable?

A2: The Boc group is stable in neutral and basic solutions. As a general guideline, it is stable in aqueous solutions with a pH above 4 at room temperature. However, at a pH below 4, the rate of cleavage increases significantly. At a pH of 1, the Boc group is rapidly cleaved, even at room temperature. At elevated temperatures (e.g., 100°C), cleavage can occur even at a pH below 1.[4]

Q3: Can the Boc group be cleaved under basic conditions?

A3: The Boc group is generally stable to a wide range of basic conditions, including common amine bases like triethylamine (NEt₃) and pyridine, as well as stronger bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK).[4] This stability is a key feature that allows for orthogonal protection strategies with base-labile protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group.[4]

Q4: How does the structure of the amine affect the stability of the Boc group?

A4: The electronic and steric environment of the nitrogen atom significantly influences the stability of the Boc protecting group.

  • Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom (e.g., in N-Boc anilines or heteroaromatics) generally make the Boc group more labile to both acidic and thermal cleavage.[1] Conversely, electron-donating groups increase its stability. The ease of thermal deprotection generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[1]

  • Steric Effects: While less pronounced, significant steric hindrance around the carbamate linkage can slightly alter its reactivity.

  • Neighboring Group Participation: The presence of a nearby functional group, such as a carboxylic acid in Boc-protected amino acids, can accelerate deprotection under certain conditions.[1]

Q5: What is the recommended way to store Boc-protected amines, both in solid form and in solution?

A5:

  • Solid Form: Boc-protected amines are generally stable as solids and can be stored at room temperature in well-sealed containers, protected from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential for slow degradation.

  • In Solution: The stability of Boc-protected amines in solution is highly dependent on the solvent and the presence of any acidic impurities.

    • For short-term storage, use aprotic, non-acidic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

    • Avoid long-term storage in protic solvents, especially alcohols, as they can facilitate solvolysis, albeit slowly, particularly if any acidic impurities are present.

    • If preparing stock solutions, it is advisable to do so in a high-purity, anhydrous aprotic solvent and store at low temperatures (-20 °C) under an inert atmosphere (e.g., argon or nitrogen). It is best practice to prepare solutions fresh when possible.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Premature Cleavage of the Boc Group During a Reaction

You observe the formation of the unprotected amine as a byproduct during a reaction where the Boc group was expected to be stable.

Troubleshooting Workflow:

G start Premature Boc Cleavage Observed check_reagents Analyze all reagents for acidic impurities (e.g., via pH check of aqueous reagents). start->check_reagents acid_present Acidic impurity detected? check_reagents->acid_present check_solvent Is the solvent protic or aprotic? Was it anhydrous? protic_solvent Protic solvent used? check_solvent->protic_solvent check_temp Was the reaction heated? To what temperature? high_temp Reaction temperature > 80°C? check_temp->high_temp acid_present->check_solvent No neutralize Neutralize reagents before use (e.g., wash with mild base, use fresh, purified reagents). acid_present->neutralize Yes no_obvious_cause Re-evaluate substrate lability. Consider a more stable protecting group if necessary. high_temp->no_obvious_cause No lower_temp Lower the reaction temperature. Consider if thermal cleavage is the issue, especially for labile substrates. high_temp->lower_temp Yes protic_solvent->check_temp No consider_aprotic Switch to an aprotic solvent (e.g., DCM, THF, acetonitrile). protic_solvent->consider_aprotic Yes

Caption: Troubleshooting workflow for premature Boc group cleavage.

Causality Explained:

  • Acidic Impurities: The most common cause of unintentional Boc deprotection is the presence of acidic impurities in your reagents or solvents. For example, some grades of chloroform can contain trace amounts of HCl.

  • Elevated Temperatures: Although generally requiring strong acids for cleavage at room temperature, the Boc group can be removed thermally without any acid catalyst, especially at temperatures above 80-100 °C.[7] The lability increases with the electron-withdrawing nature of the amine.[1]

  • Solvent Choice: Polar protic solvents like methanol and trifluoroethanol can facilitate thermal deprotection at lower temperatures compared to aprotic solvents like THF and toluene.[1]

Issue 2: Incomplete Boc Deprotection

You are attempting to remove the Boc group with acid, but the reaction is sluggish or does not go to completion.

Troubleshooting Workflow:

G start Incomplete Boc Deprotection check_acid Verify the concentration and freshness of the acid solution (e.g., TFA, HCl in dioxane). start->check_acid acid_ok Acid quality confirmed? check_acid->acid_ok check_equivalents How many equivalents of acid were used? equivalents_ok Sufficient acid equivalents used? check_equivalents->equivalents_ok check_time_temp Review the reaction time and temperature. conditions_ok Reaction conditions adequate? check_time_temp->conditions_ok acid_ok->check_equivalents Yes use_fresh_acid Use fresh, anhydrous acid. HCl in dioxane can degrade over time. acid_ok->use_fresh_acid No equivalents_ok->check_time_temp Yes increase_equivalents Increase the equivalents of acid. Consider if the substrate is basic. equivalents_ok->increase_equivalents No consider_stronger_acid Increase reaction time or temperature (e.g., from 0°C to room temp). Use a stronger acid if necessary. conditions_ok->consider_stronger_acid No other_issues Check for solubility issues. Consider alternative deprotection methods. conditions_ok->other_issues Yes

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Causality Explained:

  • Acid Quality and Stoichiometry: The acid used for deprotection can degrade over time. For instance, HCl in dioxane can lose its potency. Ensure you are using a fresh, anhydrous solution. Additionally, if your substrate has other basic sites, you may need to use a larger excess of acid to ensure enough is available to catalyze the deprotection.

  • Reaction Conditions: Boc deprotection is a chemical reaction with a specific rate. If the reaction is slow, increasing the temperature (e.g., from 0 °C to room temperature) or extending the reaction time can drive it to completion.[2]

  • Substrate Solubility: If your Boc-protected amine has poor solubility in the reaction medium, the deprotection may be slow. The resulting amine salt may also precipitate and coat the starting material, preventing further reaction. In such cases, adding a co-solvent to improve solubility can be beneficial.

Issue 3: Side Reactions During Acidic Deprotection

During acidic deprotection, you observe the formation of unexpected byproducts.

Common Side Reaction and Solution:

A frequent side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.[8] Electron-rich aromatic rings (e.g., indoles, phenols) and sulfur-containing residues (e.g., methionine, cysteine) are particularly susceptible to this.

  • Solution: Employ a "scavenger" in your deprotection reaction. Scavengers are nucleophiles that are added to trap the tert-butyl cation before it can react with your product.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for indoles5-10% (v/v)
Anisole Tryptophan, Tyrosine5-10% (v/v)
Thioanisole Methionine, general purpose5-10% (v/v)
1,2-Ethanedithiol (EDT) Cysteine, general purpose2-5% (v/v)

Section 3: Experimental Protocols

This section provides standardized protocols for monitoring the stability and performing the deprotection of Boc-protected amines.

Protocol 1: Monitoring the Stability of a Boc-Protected Amine by Thin Layer Chromatography (TLC)

This is a quick and effective method to check for the presence of the deprotected amine.

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

  • Staining solution (e.g., ninhydrin stain for primary amines, or potassium permanganate stain)

  • Your solution of the Boc-protected amine

  • A standard sample of the corresponding free amine (if available)

Procedure:

  • Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

  • On the TLC plate, spot a small amount of your Boc-protected amine solution.

  • If available, spot a dilute solution of the free amine as a reference.

  • Develop the TLC plate in the chamber until the solvent front is near the top.

  • Remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots. If using a ninhydrin stain, gently heat the plate after dipping it in the stain. Primary amines will typically appear as a purple or yellow spot. The Boc-protected amine should not stain with ninhydrin.

  • The presence of a spot in your sample lane that corresponds to the Rf of the free amine indicates some level of deprotection.

Protocol 2: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a common and generally effective method for Boc group removal.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, see table above)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).

  • If using a scavenger, add it to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM, or 5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 30 minutes to a few hours.[2][5]

  • Once the reaction is complete, carefully concentrate the solution using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA. Be cautious as CO₂ evolution can cause pressure buildup.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected amine.

Note: The deprotected amine may be isolated as a TFA salt. Further purification may be necessary.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup - YouTube. (2022). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and detailed protocols for various synthetic routes to this key piperazine intermediate. As Senior Application Scientists, we have compiled and validated the following information to ensure scientific integrity and practical applicability in your laboratory work.

Introduction to the Synthesis

tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, often utilized as a linker in the development of various therapeutic agents. The successful and efficient synthesis of this molecule is crucial for advancing drug discovery programs. This guide explores three robust and validated alternative synthetic routes, each with its own set of advantages and potential challenges. We will delve into the mechanistic reasoning behind each step, providing a solid foundation for experimental success and effective troubleshooting.

Route 1: Reductive Amination of an Aminoacetone Precursor

This elegant two-step approach first involves the synthesis of a ketone intermediate, tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate, followed by a reductive amination to introduce the primary amine.

Workflow Diagram

cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination A tert-Butyl piperazine-1-carboxylate C tert-Butyl 4-(2-oxopropyl)piperazine-1-carboxylate A->C K2CO3, Acetone, Reflux B Chloroacetone B->C D tert-Butyl 4-(2-oxopropyl)piperazine-1-carboxylate F tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate D->F Methanol, rt E Ammonium Acetate, NaBH3CN E->F cluster_0 Step 1: Alkylation cluster_1 Step 2: Phthalimide Deprotection A tert-Butyl piperazine-1-carboxylate C N-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)phthalimide A->C K2CO3, DMF, 80 °C B N-(2-Bromopropyl)phthalimide B->C D N-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)phthalimide F tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate D->F Ethanol, Reflux E Hydrazine Hydrate E->F cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction A tert-Butyl piperazine-1-carboxylate C tert-Butyl 4-(2-nitropropyl)piperazine-1-carboxylate A->C Methanol, rt B 1-Nitropropene B->C D tert-Butyl 4-(2-nitropropyl)piperazine-1-carboxylate F tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate D->F Methanol, rt E H2, Raney Nickel E->F

Optimization

Strategies to minimize byproduct formation in piperazine alkylation

Introduction Welcome to the technical support center for piperazine alkylation. As a foundational structural motif in numerous pharmaceuticals, the selective synthesis of mono-N-alkylated piperazines is a frequent yet ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for piperazine alkylation. As a foundational structural motif in numerous pharmaceuticals, the selective synthesis of mono-N-alkylated piperazines is a frequent yet challenging task for researchers in drug development.[1] The primary obstacle is the inherent symmetry and dual nucleophilicity of the piperazine ring, which often leads to the formation of undesired N,N'-dialkylated byproducts.[2] This guide provides field-proven strategies, troubleshooting advice, and detailed protocols to help you minimize byproduct formation and maximize the yield of your desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in piperazine alkylation, and why does it form?

A: The most common byproduct is the N,N'-dialkylated piperazine. This occurs because the initial product of the reaction, the mono-alkylated piperazine, is also a secondary amine and remains nucleophilic. It can, therefore, react with a second molecule of the alkylating agent. The reaction is a competitive process, and controlling the relative rates of the first and second alkylation is the key to achieving high selectivity.

Q2: What is the simplest and most direct strategy to favor mono-alkylation over di-alkylation?

A: The most straightforward approach is to use a large stoichiometric excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents).[3] By ensuring that the alkylating agent is the limiting reagent and is always in a high concentration of unreacted piperazine, you statistically favor the reaction with a piperazine molecule over a mono-alkylated one. This strategy is often employed in large-scale syntheses where piperazine is an inexpensive starting material.[4]

Q3: When is it necessary to use a protecting group strategy?

A: A protecting group strategy is advisable when:

  • High selectivity for the mono-alkylated product is critical, and even small amounts of the di-alkylated impurity are unacceptable.

  • The alkylating agent is valuable or complex, making the use of a large excess of piperazine economically unviable.

  • The separation of the mono-alkylated product from the excess piperazine starting material proves to be difficult during workup and purification.

The use of mono-Boc-piperazine is a very common and highly effective method, as it physically blocks one nitrogen atom from reacting, ensuring that alkylation can only occur at the unprotected site.[5]

Q4: Can I form a quaternary ammonium salt during the reaction?

A: Yes, over-alkylation to form a quaternary ammonium salt is a possible side reaction, though typically less common than dialkylation. It occurs if the nitrogen on the mono-alkylated product attacks the alkylating agent. This is more likely with highly reactive alkylating agents, such as methyl iodide or benzyl bromide, and at elevated temperatures. Using milder alkylating agents or alternative methods like reductive amination can mitigate this risk.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q5: My reaction is producing a high percentage of the N,N'-dialkylated byproduct, even with a moderate excess of piperazine. How can I improve my yield of the mono-alkylated product?

A: This is the most frequent challenge. If moderate excess of piperazine (e.g., 2-4 equivalents) is insufficient, you have several options based on kinetic and thermodynamic control.

  • Causality: The mono-alkylated piperazine is still sufficiently nucleophilic to compete with the starting piperazine for the alkylating agent. To solve this, you must either drastically increase the statistical advantage of the starting material or decrease the reactivity of the mono-alkylated product.

  • Troubleshooting Workflow:

    G start High Dialkylation Observed strategy1 Strategy 1: Increase Piperazine Excess (e.g., 8-10 eq.)[3][4] start->strategy1 Simple & Cost-Effective? strategy2 Strategy 2: Modify Reaction Conditions (Kinetics)[3] start->strategy2 Fine-tuning needed? strategy3 Strategy 3: Use a Protecting Group (Definitive Control)[5] start->strategy3 High purity essential? sub_strategy2a Lower Temperature strategy2->sub_strategy2a sub_strategy2b Slowly Add Alkylating Agent strategy2->sub_strategy2b

    Caption: Decision workflow for addressing high dialkylation.

  • Detailed Solutions:

    • Increase Stoichiometric Excess: Increase the piperazine excess significantly to 8 or 10 equivalents. This is often the most effective first step in industrial settings.[4]

    • Lower the Reaction Temperature: Reducing the temperature decreases the overall reaction rate, often diminishing the rate of the second alkylation more than the first, thus improving selectivity.[3]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains its concentration at a very low level, maximizing the probability of reacting with the highly abundant piperazine before it can encounter a mono-alkylated molecule.[3]

    • Change the Solvent: The solvent's polarity can influence the relative nucleophilicity of the species. Experimenting with different solvents (e.g., moving from a polar aprotic like DMF to a less polar one like DCM or toluene) can sometimes improve selectivity.[3][6]

    • Use a Weaker Base: If a base is required, a strong base can deprotonate the ammonium salt formed after the first alkylation, regenerating a highly nucleophilic secondary amine. Using a milder base can keep more of the mono-alkylated product in its less reactive protonated form.[3]

Q6: I've successfully synthesized my mono-alkylated product, but I'm struggling to separate it from the large excess of unreacted piperazine during the workup. What's the best approach?

A: This is a common purification challenge due to the similar basic and polar nature of both compounds. An acid-base extraction is often the most effective method.

  • Causality: Both piperazine (pKa ≈ 9.8, 5.7) and a typical N-alkylpiperazine have two basic nitrogen atoms. However, their solubility in organic solvents can differ, especially in their free-base versus protonated forms.

  • Purification Protocol: Acid-Base Extraction

    • Dissolution: After the reaction, evaporate the solvent. Dissolve the resulting residue in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate both the unreacted piperazine and your mono-alkylated product, pulling them into the aqueous layer as hydrochloride salts. The non-basic impurities will remain in the organic layer, which can be discarded.

    • Basification & Extraction: Carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) to the aqueous layer until it is basic (pH > 10). This deprotonates the piperazine and your product back to their free-base forms.[5]

    • Selective Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM). Your mono-alkylated product, being more lipophilic than piperazine, will preferentially move into the organic layer. The more water-soluble piperazine will have a lower partition coefficient and will largely remain in the aqueous phase.

    • Final Steps: Combine the organic extracts, dry with an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield your purified product.

Q7: I need very high selectivity for mono-alkylation and cannot use a large excess of piperazine. What is the most reliable protocol?

A: The most robust and widely accepted method for achieving high mono-alkylation selectivity is the use of a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

  • Causality: By protecting one of the piperazine nitrogens as a carbamate, you render it non-nucleophilic. Alkylation can then proceed cleanly at the remaining free secondary amine. The Boc group is stable under basic and nucleophilic conditions but can be easily removed later with acid.[5]

  • Reaction Pathway Visualization:

    G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine MonoBoc N-Boc-Piperazine Piperazine->MonoBoc Boc2O, Solvent AlkylatedBoc N-Alkyl-N'-Boc-Piperazine MonoBoc->AlkylatedBoc R-X, Base FinalProduct Mono-alkylated Piperazine AlkylatedBoc->FinalProduct TFA or HCl

    Caption: Boc-protection strategy workflow for selective mono-alkylation.

  • Experimental Protocol: Boc-Protected Piperazine Alkylation

    • Protection: Dissolve commercially available N-Boc-piperazine (1 equivalent) in a suitable solvent like acetonitrile or DCM.

    • Add Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).[5]

    • Alkylation: Add your alkylating agent (R-X, 1.0-1.1 equivalents) to the mixture. Stir at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

    • Workup: Filter off any solids and concentrate the solution. Perform a standard aqueous workup to remove salts. The N-alkyl-N'-Boc-piperazine intermediate is typically easy to purify via column chromatography at this stage if needed.

    • Deprotection: Dissolve the purified intermediate in a solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

    • Isolation: Evaporate the solvent and excess acid. The product will be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Q6.

Data Summary Table

The choice of strategy significantly impacts the ratio of mono- to di-alkylated products. The following table provides a qualitative comparison based on typical experimental outcomes.

StrategyPiperazine Eq.Typical Mono:Di RatioComplexityKey Advantage
No Control1.11:1 to 1:2LowSimple setup, poor outcome
Large Excess Piperazine [3][4]8 - 10 >10:1 Low Cost-effective for simple materials
Slow Addition & Low Temp. [3]3 - 55:1 to 10:1MediumAvoids protecting groups, better control
Boc-Protection Strategy [5]1.0 >50:1 (Essentially Mono) High Highest selectivity and purity
References
  • D'Andres, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Center for Biotechnology Information. [Link]

  • Reddy, P., et al. (2003). Method for the preparation of piperazine and its derivatives.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Center for Biotechnology Information. [Link]

  • Godfrey, N., & Adkins, D. (1962). Method for the preparation of piperazine monohydrochloride.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. The Journal of Organic Chemistry. [Link]

  • Gevorgyan, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Wilson, L. J., et al. (2016). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Stead, D., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
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